1,3,9-Trioxa-cyclopenta[a]naphthalen-8-one
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]dioxolo[4,5-h]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-8-4-2-6-1-3-7-10(9(6)14-8)13-5-12-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRUEXJYRHKIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)C=CC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601035577 | |
| Record name | 2H,8H-[1,3]Dioxolo[4,5-h][1]benzopyran-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601035577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4361-93-7 | |
| Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4361-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H,8H-[1,3]Dioxolo[4,5-h][1]benzopyran-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601035577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 189 °C | |
| Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for 1,3,9 Trioxa Cyclopenta a Naphthalen 8 One and Analogues
Retrosynthetic Analysis of the 1,3,9-Trioxa-cyclopenta[a]naphthalen-8-one Core
A retrosynthetic analysis of the this compound core suggests several potential disconnection points, leading to more readily available starting materials. The fused ethereal and ketonic structure allows for disconnections based on well-established ring-forming reactions.
One primary disconnection can be made at the C-O bonds of the two ether linkages within the trioxa system. This suggests a precursor diol or a hydroxy-substituted precursor that could undergo intramolecular cyclization reactions. A further disconnection of the cyclopentanone (B42830) ring could lead back to a functionalized naphthalene (B1677914) derivative.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Key Disconnections | Potential Precursors |
| This compound | C-O ether bonds, C-C bond of cyclopentanone | A suitably substituted naphthalene diol with a cyclopentanone precursor side chain. |
| C-C bond of the naphthalene ring system | A functionalized benzene (B151609) derivative and a cyclopentanone derivative. |
This analysis highlights the importance of strategically introducing oxygen functionalities and constructing the fused ring system in a controlled manner. The choice of specific precursors would depend on the forward synthetic strategy employed.
Key Reaction Mechanisms Employed in the Synthesis of Related Fused Ethers and Ketones
The construction of the this compound framework would likely employ a combination of established reaction mechanisms for the formation of heterocyclic and fused ring systems.
Cyclodehydration is a powerful method for the formation of cyclic ethers from diols. nih.govnih.gov This reaction is typically acid-catalyzed and involves the intramolecular loss of a water molecule to form the ether linkage. In the context of synthesizing the target molecule, a precursor containing two appropriately positioned hydroxyl groups could undergo a double cyclodehydration to form the two five-membered ether rings.
Various catalysts can be employed for cyclodehydration, including strong mineral acids, Lewis acids, and solid acid catalysts. The choice of catalyst can influence the reaction conditions and selectivity. For instance, heteropoly acids have been shown to be effective catalysts for the cyclodehydration of 1,n-diols to their corresponding cyclic ethers with high yield and selectivity. nih.gov
Intramolecular oxidative coupling reactions are instrumental in the formation of C-C bonds to construct fused ring systems. These reactions often utilize transition metal catalysts, such as palladium or rhodium, to facilitate the coupling of two C-H bonds or a C-H bond and a C-X bond (where X is a halide or triflate).
For the synthesis of the cyclopentanone moiety fused to the naphthalene core, an intramolecular oxidative coupling could be envisioned from a precursor containing a suitable tethered aryl and alkyl group. Such strategies have been successfully employed in the synthesis of various polycyclic and heterocyclic compounds.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not documented, analogous strategies for the construction of other fused heterocyclic systems are well-established.
Directed Synthesis of the this compound Framework
Based on the retrosynthetic analysis and key reaction mechanisms, a directed synthesis of the this compound framework can be proposed.
A plausible synthetic route could commence with a functionalized naphthalene derivative. For instance, a dihydroxynaphthalene could serve as a key starting material. The synthesis of various substituted naphthalenes is well-documented in the literature. nih.gov
The cyclopentanone ring could be constructed onto the naphthalene core through various methods, such as a Friedel-Crafts acylation followed by cyclization. The synthesis of cyclopenta[a]naphthalene derivatives has been reported through such approaches. nih.gov
A hypothetical synthetic sequence could involve the following key steps:
Functionalization of a Naphthalene Core: Introduction of hydroxyl and other necessary functional groups onto a naphthalene starting material.
Attachment of a Cyclopentanone Precursor: Alkylation or acylation of the functionalized naphthalene to introduce a side chain that can be cyclized to form the cyclopentanone ring.
Intramolecular Cyclization: Formation of the fused cyclopentanone ring.
Formation of the Trioxa System: This could be achieved through a double cyclodehydration of a diol precursor or by other etherification methods.
The following table outlines a potential synthetic approach with key intermediates and reaction types:
| Step | Starting Material | Key Transformation | Intermediate/Product |
| 1 | Dihydroxynaphthalene | Functional group manipulation | Poly-functionalized naphthalene |
| 2 | Poly-functionalized naphthalene | Alkylation/Acylation | Naphthalene with cyclopentanone precursor side chain |
| 3 | Naphthalene with cyclopentanone precursor side chain | Intramolecular cyclization (e.g., Friedel-Crafts) | Fused cyclopenta[a]naphthalene dione |
| 4 | Fused cyclopenta[a]naphthalene dione | Reduction and etherification | This compound |
This proposed strategy provides a logical pathway to the target molecule, leveraging established synthetic methodologies for the construction of each component of the complex fused ring system. Further research and experimental validation would be necessary to optimize the reaction conditions and establish a viable synthetic route.
Annulation and Cyclization Approaches to the Trioxa Ring System
The construction of the characteristic this compound scaffold predominantly relies on the formation of the fused dioxolane ring onto a pre-existing or concurrently formed cyclopenta[a]naphthalene framework. A key strategy involves the reaction of a catechol or a related 1,2-dihydroxyaromatic precursor with a suitable carbonyl-containing component.
One plausible annulation approach commences with a substituted naphthalene derivative bearing vicinal hydroxyl groups. For instance, the reaction of a 1,2-dihydroxynaphthalene species with a functionalized ketone or aldehyde under acidic or basic conditions can facilitate an intramolecular cyclization to form the five-membered dioxolane ring. The choice of the carbonyl compound is crucial as it introduces the carbon atom of the dioxolane ring and any desired substituents at that position.
Another approach involves the tandem cyclization of a suitably functionalized precursor. For example, a derivative of a propargylic alcohol containing an aryl group can undergo electrophilic cyclization to form the naphthalene ring system, with subsequent oxidation and dihydroxylation providing the necessary diol functionality for the final ring closure to the trioxa system. nih.gov
Catalytic Approaches in Trioxa-Cyclopenta[a]naphthalene Synthesis
Catalysis offers a powerful toolkit to enhance the efficiency, selectivity, and scope of the synthesis of this compound and its derivatives. Transition metals, Lewis acids, and organocatalysts each play distinct roles in key synthetic transformations.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling for Arylation)
While direct Suzuki cross-coupling on the this compound core has not been extensively documented, this powerful C-C bond-forming reaction is a viable strategy for introducing aryl substituents. To achieve this, a halogenated derivative of the trioxa-cyclopenta[a]naphthalene system would first need to be synthesized. For example, bromination of the aromatic core would provide a suitable substrate for a subsequent palladium-catalyzed Suzuki coupling with a variety of boronic acids or esters. This approach allows for the modular and efficient installation of diverse aryl groups, contributing to the generation of a library of analogs for structure-activity relationship studies.
The general conditions for such a transformation would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system like a mixture of toluene and water or dioxane. The reaction parameters would need to be optimized for the specific trioxa-cyclopenta[a]naphthalene substrate.
Lewis Acid-Mediated Cyclizations
Lewis acids are instrumental in promoting the cyclization reactions that form the core heterocyclic structure. In the context of synthesizing the trioxa ring system, a Lewis acid can activate a carbonyl group, making it more susceptible to nucleophilic attack by the hydroxyl groups of a diol precursor. For instance, the reaction between a 1,2-dihydroxynaphthalene derivative and a ketone or aldehyde can be significantly accelerated in the presence of a Lewis acid such as BF₃·OEt₂, ZnCl₂, or Sc(OTf)₃.
The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This facilitates the intramolecular or intermolecular attack by the hydroxyl groups, leading to the formation of the acetal (B89532) linkage and subsequent ring closure. The choice of Lewis acid and reaction conditions can influence the yield and selectivity of the cyclization.
| Lewis Acid | Typical Reaction Conditions | Role in Synthesis |
| BF₃·OEt₂ | Anhydrous solvent (e.g., CH₂Cl₂) at low to ambient temperature. | Promotes acetal formation and cyclization. |
| ZnCl₂ | Can be used in various solvents, sometimes under neat conditions. | Facilitates the reaction of less reactive carbonyls. |
| Sc(OTf)₃ | Often used in catalytic amounts in polar aprotic solvents. | A powerful catalyst for cyclization, even with sterically hindered substrates. |
Organocatalytic Methods for Stereoselective Formation
The this compound scaffold may possess stereocenters, and the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds. Organocatalysis has emerged as a powerful strategy for asymmetric synthesis.
Chiral Brønsted acids, such as chiral phosphoric acids or chiral diols, can be employed to catalyze the enantioselective acetalization reaction between a prochiral diol and a carbonyl compound. nih.govacs.org The chiral catalyst creates a chiral environment around the reacting species, directing the nucleophilic attack of the hydroxyl groups to one face of the protonated carbonyl, thus leading to the formation of one enantiomer in excess.
Similarly, chiral amines or their derivatives can be used as organocatalysts. These can activate the carbonyl compound through the formation of a chiral enamine or iminium ion intermediate, which then undergoes a stereoselective reaction with the diol. The development of such organocatalytic methods would be a significant advancement in the synthesis of optically active this compound derivatives.
Synthesis of Derivatives and Analogues of this compound
Introduction of Substituents via Alkylation
Alkylation reactions provide a straightforward method for introducing a variety of substituents onto the this compound core, assuming the presence of a suitable functional handle. For instance, if the synthesis allows for the incorporation of a hydroxyl or an amino group on the aromatic ring, these functionalities can serve as points for alkylation.
A common strategy involves the deprotonation of a hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to generate a more nucleophilic alkoxide. This can then react with a range of alkyl halides (e.g., methyl iodide, ethyl bromide) or other electrophiles to introduce the corresponding alkyl group. The choice of base and solvent is critical to ensure efficient and selective alkylation.
For example, the O-alkylation of a phenol derivative of the target molecule could be achieved under the following general conditions:
| Reagent | Base | Solvent | Product |
| Methyl Iodide | K₂CO₃ | Acetone | Methoxy derivative |
| Ethyl Bromide | NaH | THF | Ethoxy derivative |
| Benzyl Bromide | Cs₂CO₃ | DMF | Benzyloxy derivative |
This approach allows for the systematic modification of the periphery of the this compound molecule, enabling the exploration of how different substituents influence its chemical and biological properties.
Modifications of the Ketone Functionality
The ketone group at the 8-position of the this compound scaffold is a versatile handle for a variety of chemical transformations. These modifications are crucial for developing analogues with diverse structures and potential applications. A common and effective method for modifying this ketone functionality is through condensation reactions, particularly the Claisen-Schmidt condensation.
This reaction typically involves the base- or acid-catalyzed reaction of the ketone with an aromatic aldehyde. For instance, the reaction of 6,7-dihydro-8H- nih.govrsc.orgdioxolo[4,5-g]chromen-8-one, a close analogue of the target compound, with various aromatic aldehydes leads to the formation of the corresponding 7-benzylidene derivatives. This aldol condensation extends the conjugation of the system and introduces a new substituent at the 7-position.
The general scheme for this modification is as follows:
Scheme 1: General representation of the Claisen-Schmidt condensation for the modification of the ketone functionality.
A range of aromatic aldehydes can be employed in this reaction, allowing for the introduction of diverse substituents on the benzylidene moiety. The nature of these substituents can significantly influence the properties of the resulting compounds.
Detailed research findings on the synthesis of such analogues are summarized in the table below:
| Entry | Aromatic Aldehyde | Resulting Compound |
| 1 | Benzaldehyde | 7-benzylidene-6,7-dihydro-8H- nih.govrsc.orgdioxolo[4,5-g]chromen-8-one |
| 2 | 2-Methoxybenzaldehyde | 7-(2-methoxybenzylidene)-6,7-dihydro-8H- nih.govrsc.orgdioxolo[4,5-g]chromen-8-one |
| 3 | 3,4,5-Trimethoxybenzaldehyde | 7-(3,4,5-trimethoxybenzylidene)-6,7-dihydro-8H- nih.govrsc.orgdioxolo[4,5-g]chromen-8-one |
| 4 | Benzo[d] nih.govrsc.orgdioxole-5-carbaldehyde | 7-(benzo[d] nih.govrsc.orgdioxol-5-ylmethylene)-6,7-dihydro-8H- nih.govrsc.orgdioxolo[4,5-g]chromen-8-one |
Construction of Fused Systems with Varied Heteroatoms
The core structure of this compound and its analogues serves as a valuable scaffold for the construction of more complex, fused heterocyclic systems. These reactions often involve the ketone functionality and the adjacent active methylene group, leading to the formation of new rings containing additional heteroatoms such as nitrogen.
Synthesis of Fused Pyrazole Derivatives:
One common approach to constructing fused systems is the reaction of chromone derivatives with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of hydrazine at the C2 position of the pyran ring, leading to ring opening, followed by an intramolecular condensation to form a pyrazole ring. This results in the formation of 3(5)-(2-hydroxyaryl)pyrazoles nih.gov.
Furthermore, 3-formylchromones, which can be derived from the core structure, are versatile precursors for building fused pyrazoles. For example, the reaction of a 3-formylchromone with 5-amino-3-methyl-1H-pyrazole in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can yield complex chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one systems nih.gov.
Synthesis of Fused Pyrimidine Derivatives:
Fused pyrimidine rings can also be constructed from chromone precursors. A notable method involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction. For instance, the reaction of 3-benzoyl chromones with benzamidines can lead to the formation of novel 5H-chromeno[4,3-d]pyrimidin-5-ol derivatives and (2,4-diphenylpyrimidin-5-yl)(2-hydroxyphenyl)methanone rsc.orgconsensus.app. This demonstrates the utility of the chromone scaffold in synthesizing complex, multi-ring systems.
The following table summarizes various approaches to constructing fused heterocyclic systems from chromone-based starting materials:
| Starting Material Type | Reagent | Resulting Fused System |
| Chromone | Hydrazine hydrate | 3(5)-(2-hydroxyaryl)pyrazole nih.gov |
| 3-Formylchromone | 5-Amino-3-methyl-1H-pyrazole | Chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one nih.gov |
| 3-Benzoyl chromone | Benzamidine | 5H-chromeno[4,3-d]pyrimidin-5-ol rsc.orgconsensus.app |
These synthetic methodologies highlight the versatility of the this compound core structure and its analogues as building blocks for the generation of a wide array of complex heterocyclic compounds.
Chemical Reactivity and Derivatization Strategies of 1,3,9 Trioxa Cyclopenta a Naphthalen 8 One
Reactivity of the Cyclopentanone (B42830) Moiety within the Fused System
The presence of the cyclopentanone ring introduces a key site for chemical transformations, primarily centered around the electrophilic carbonyl carbon.
Nucleophilic Additions to the Carbonyl Group
The carbonyl group in the cyclopentanone portion of 1,3,9-Trioxa-cyclopenta[a]naphthalen-8-one is a primary target for nucleophilic attack. In such reactions, a nucleophile adds to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The subsequent protonation of the resulting alkoxide yields an alcohol.
The general mechanism for the nucleophilic addition to the carbonyl group is as follows:
Nucleophilic Attack: The nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond of the C=O group. This results in the formation of a new single bond between the nucleophile and the carbon, and the electrons from the π-bond move to the oxygen atom, creating an alkoxide intermediate. libretexts.orgpharmaguideline.com
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a protic solvent or an added acid to form the final alcohol product. pharmaguideline.com
The reactivity of the carbonyl group can be influenced by both steric and electronic factors. Ketones are generally less reactive than aldehydes due to the steric hindrance caused by the two alkyl groups attached to the carbonyl carbon and the electron-donating nature of these groups, which reduces the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com In the case of this compound, the fused ring system imposes significant steric constraints around the carbonyl group.
A variety of nucleophiles can be employed in these addition reactions, leading to a diverse range of products.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride Ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |
| Organometallic Reagents | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohol |
| Cyanide Ion (CN⁻) | Hydrogen Cyanide (HCN), Sodium Cyanide (NaCN) | Cyanohydrin |
| Water (H₂O) | Acid or Base Catalysis | Gem-diol (Hydrate) |
The formation of these products is often reversible, with the position of the equilibrium depending on the stability of the reactants and products. masterorganicchemistry.com
Alpha-Functionalization Reactions (e.g., enolate chemistry)
The carbon atoms adjacent to the carbonyl group (α-carbons) in the cyclopentanone ring are susceptible to deprotonation by a suitable base to form an enolate ion. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position.
The formation of an enolate involves the removal of an α-hydrogen by a base. The resulting enolate is resonance-stabilized, with the negative charge delocalized between the α-carbon and the oxygen atom of the former carbonyl group.
Once formed, the enolate can participate in a range of reactions:
Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-carbon.
Aldol Condensation: Reaction with another carbonyl compound to form a β-hydroxy ketone or aldehyde, which can then dehydrate to an α,β-unsaturated carbonyl compound. pharmaguideline.com
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in acidic or basic conditions to introduce a halogen atom at the α-position.
The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).
Transformations of the Trioxa-Cyclopenta Ring
The 1,3,9-trioxa system, which includes a dioxolane-like ring, can also undergo specific chemical transformations.
Ring-Opening and Rearrangement Pathways
The stability of the dioxolane ring is generally high, but under certain conditions, such as strong acidic or basic media, ring-opening reactions can occur. Acid-catalyzed hydrolysis, for instance, can lead to the cleavage of the acetal (B89532) functionality, potentially resulting in the formation of a diol and the original carbonyl compound from which the acetal was notionally derived. The specific products of such a reaction for this compound would depend on the precise bond cleavage and subsequent rearrangements.
Heteroatom-Directed Reactions within the Fused System
The oxygen atoms within the trioxa system can influence the reactivity of the molecule. Their lone pairs of electrons can act as coordination sites for Lewis acids, potentially activating adjacent parts of the molecule for reaction. scholarsportal.info Furthermore, the presence of these heteroatoms can direct metallation reactions or influence the stereochemical outcome of reactions on the fused ring system. The specific influence of the trioxa arrangement on reactivity is a subject for detailed experimental investigation.
Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring (if applicable)
The naphthalene ring system is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). libretexts.org The position of substitution on the naphthalene core is influenced by both the inherent reactivity of the naphthalene ring and the directing effects of the fused ring system.
Naphthalene itself preferentially undergoes electrophilic attack at the α-position (C1) under kinetic control, as the corresponding carbocation intermediate is more stabilized by resonance. wordpress.com Substitution at the β-position (C2) can be favored under thermodynamic control in some cases, such as sulfonation at higher temperatures. wordpress.com
In this compound, the fused ring system, containing electron-withdrawing oxygen atoms and a carbonyl group, is expected to be deactivating towards electrophilic aromatic substitution. latech.edu These groups withdraw electron density from the naphthalene ring, making it less nucleophilic. latech.edu
The directing effect of this deactivating fused ring will likely direct incoming electrophiles to the other aromatic ring of the naphthalene system. The precise regioselectivity would depend on the relative deactivating effects at different positions and would require experimental determination. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ |
| Sulfonation | SO₃, H₂SO₄ | SO₃ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |
It is important to note that strongly deactivating groups can sometimes inhibit Friedel-Crafts reactions. msu.edu
Cycloaddition Reactions Involving the Naphthalene or Cyclopentanone Units
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. The aromatic naphthalene core and the cyclopentanone moiety of the target compound could theoretically participate in such reactions.
1,3-dipolar cycloadditions are reactions between a 1,3-dipole (like a nitrile oxide) and a dipolarophile (such as an alkene or alkyne) to form a five-membered ring. researchgate.netnih.govresearchgate.net This reaction is a common strategy for synthesizing heterocyclic compounds like isoxazolines and isoxazoles. nih.govresearchgate.net The reaction can be performed on complex molecules, including natural products containing C=C double bonds. anr.frrsc.org However, a detailed search of the available scientific literature did not yield any specific studies or published data on 1,3-dipolar cycloaddition reactions being performed on this compound.
Functionalization for Conjugation and Linker Development
The development of methods to functionalize molecules is critical for their application in fields like medicinal chemistry and materials science, particularly for conjugation to other molecules like proteins or for creating linkers. nih.gov Methodologies exist for the regioselective C-H functionalization of naphthalene cores, using directing groups such as a carbonyl to introduce new functionalities at specific positions. anr.fr Photoredox catalysis has also emerged as a powerful tool for bioconjugation under mild conditions. nih.gov
Despite the existence of these general strategies for related structures, the literature search found no specific studies detailing the functionalization of this compound for the purpose of conjugation or linker development. There is no published data on introducing reactive handles or modifying the core structure of this particular compound for such applications.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For a molecule such as 1,3,9-Trioxa-cyclopenta[a]naphthalen-8-one, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the chemical shifts of all proton and carbon atoms and to establish their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to one another. The expected aromatic protons on the naphthalene (B1677914) ring system would likely appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific shifts and coupling patterns dictated by the substitution pattern and the electronic effects of the trioxa-cyclopenta moiety. The protons on the five-membered ring would have characteristic shifts depending on their position relative to the oxygen atoms and the carbonyl group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the lactone is expected to have a characteristic chemical shift in the downfield region (δ 160-180 ppm). The aromatic carbons and the carbons within the heterocyclic ring would also exhibit distinct signals, the positions of which would be influenced by their immediate electronic environment.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the naphthalene and cyclopenta rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. This accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming its molecular formula and distinguishing it from other compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS could be utilized to assess its purity after synthesis and purification. If the compound is part of a mixture, GC would separate it from other components before it enters the mass spectrometer for identification. In some cases, derivatization might be necessary to increase the volatility of the compound for GC analysis. The resulting mass spectrum for the separated compound would show its molecular ion peak and a characteristic fragmentation pattern that could be used for structural confirmation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. nih.gov While no specific experimental spectra for this compound are publicly available, the expected characteristic absorption and scattering bands can be predicted based on the analysis of its constituent functional groups: a five-membered lactone (γ-lactone), aryl ethers, and an aromatic naphthalene system.
The most prominent feature in the IR spectrum is expected to be the carbonyl (C=O) stretching vibration of the lactone. The frequency of this vibration is sensitive to ring strain. nih.gov For five-membered rings (γ-lactones), this band typically appears at a higher frequency compared to open-chain esters or larger ring lactones. nih.gov Conjugation with the aromatic system is expected to lower this frequency.
The molecule also contains several C-O bonds within the ether and lactone functionalities. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkages and the C-O bond of the lactone will result in strong bands in the fingerprint region of the IR spectrum. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching vibrations will produce a series of bands in the 1600-1400 cm⁻¹ region. bohrium.com
Raman spectroscopy, which relies on changes in polarizability, is particularly effective for identifying vibrations of the non-polar and symmetric bonds of the aromatic backbone. nih.gov Therefore, the aromatic C=C stretching vibrations of the naphthalene ring system are expected to produce strong signals in the Raman spectrum. researchgate.net The carbonyl stretch, while strong in the IR, will likely be weaker in the Raman spectrum.
Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
| γ-Lactone (C=O) | Stretching | 1770 - 1750 | 1770 - 1750 | Strong / Weak-Medium |
| Aryl Ether (C-O-C) | Asymmetric Stretching | 1270 - 1200 | 1270 - 1200 | Strong / Medium |
| Aryl Ether (C-O-C) | Symmetric Stretching | 1070 - 1020 | 1070 - 1020 | Medium / Strong |
| Lactone (C-O) | Stretching | 1150 - 1050 | 1150 - 1050 | Strong / Medium |
| Aromatic (C=C) | Stretching | 1625 - 1590, 1590 - 1575, 1525 - 1470 | 1625 - 1590, 1590 - 1575, 1525 - 1470 | Medium-Strong / Strong |
| Aromatic (C-H) | Stretching | 3100 - 3000 | 3100 - 3000 | Medium / Medium |
| Aromatic (C-H) | Out-of-plane Bending | 900 - 675 | 900 - 675 | Strong / Weak |
Note: These are predicted values based on typical frequency ranges for the respective functional groups. The actual experimental values may vary due to the specific electronic and steric environment within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions. The chromophore in this compound is the extended π-system of the naphthalene ring conjugated with the carbonyl group of the lactone. This structure constitutes an α,β-unsaturated ketone-like system within a polycyclic aromatic framework.
The UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the aromatic system and the conjugated enone moiety. cas.org The naphthalene core itself exhibits characteristic absorptions. nih.gov The presence of the carbonyl group and the oxygen heteroatoms as auxochromes will influence the position and intensity of these absorption bands.
Specifically, two main types of electronic transitions are anticipated:
High-intensity π→π* transitions: These arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. Multiple bands are expected due to the extensive aromatic system of the naphthalene core.
Low-intensity n→π* transitions: This transition involves the excitation of a non-bonding electron from one of the oxygen atoms (likely the carbonyl oxygen) to an antibonding π* orbital. This transition is typically symmetry-forbidden and thus of lower intensity compared to π→π* transitions. cas.org
The solvent environment can influence the positions of these absorption maxima (λmax), a phenomenon known as solvatochromism. acs.org More polar solvents are expected to cause a blue shift (hypsochromic shift) of the n→π* transition and a red shift (bathochromic shift) of the π→π* transition.
Table 2: Predicted Electronic Transitions and Absorption Maxima for this compound.
| Transition Type | Chromophore | Predicted Wavelength Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π→π | Naphthalene Ring | 220 - 250 | 10,000 - 100,000 |
| π→π | Conjugated Enone System | 260 - 320 | 5,000 - 25,000 |
| n→π* | Carbonyl Group | 330 - 380 | 10 - 500 |
Note: These predictions are based on the analysis of similar aromatic and conjugated carbonyl systems. Experimental verification is required.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. nih.gov
While no specific crystal structure has been reported for this compound, analysis of related naphthalene-based heterocyclic structures allows for prediction of its key structural features. nih.govbeilstein-journals.org The analysis would confirm the planarity of the naphthalene core and determine the conformation of the five-membered trioxa-cyclopenta ring. It is expected that the fused ring system will impose significant rigidity on the molecule.
The crystal packing, which describes how individual molecules are arranged in the crystal lattice, would also be elucidated. This includes the identification of any intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules or dipole-dipole interactions involving the polar lactone group. nih.gov Such interactions are crucial in understanding the solid-state properties of the material.
Table 3: Predicted Crystallographic Data Parameters for this compound.
| Parameter | Description | Predicted Information |
| Crystal System | The symmetry of the unit cell. | Likely to be monoclinic or orthorhombic. |
| Space Group | The set of symmetry operations for the crystal. | e.g., P2₁/c, a common space group for organic molecules. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Would provide the volume of the repeating unit in the crystal. |
| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. | e.g., C=O bond length (approx. 1.20 Å), C-O bond lengths (approx. 1.36 Å for ester, 1.37 Å for aryl ether), aromatic C-C bond lengths (approx. 1.37-1.42 Å). |
| Bond Angles (°) | The angles formed by three connected atoms. | Would reveal any strain in the five-membered ring. |
| Torsional Angles (°) | The dihedral angles defining the conformation of the molecule. | Would quantify the planarity of the fused ring system. |
Note: The data in this table are illustrative examples of what would be obtained from an X-ray crystallographic analysis and are not experimental results for the title compound.
Theoretical and Computational Chemistry Studies of 1,3,9 Trioxa Cyclopenta a Naphthalen 8 One
Electronic Structure Elucidation and Orbital Analysis
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
No published data specifically detailing the HOMO-LUMO energy gap for 1,3,9-Trioxa-cyclopenta[a]naphthalen-8-one could be located. In broader studies of polycyclic aromatic hydrocarbons, HOMO-LUMO gaps are calculated to understand their electronic and optical properties, with values varying significantly based on the size and structure of the molecule. frontiersin.org For example, studies on various polycyclic aromatic hydrocarbons have shown that the HOMO-LUMO gap can range from 0.64 to 6.59 eV. frontiersin.org The presence of heteroatoms and functional groups, such as the ether linkages and the ketone group in the target molecule, would be expected to influence these values.
Charge Distribution and Electrostatic Potentials
Specific data on the charge distribution and electrostatic potential map for This compound are not available. Generally, the oxygen atoms in the trioxa- system and the carbonyl group would be expected to exhibit regions of negative electrostatic potential due to their high electronegativity, while the carbon skeleton would show a more complex distribution of charge.
Aromaticity and Antiaromaticity Assessment of Fused Ring Systems
The aromatic character of the fused rings in This compound has not been specifically investigated using computational methods in the available literature. Such an analysis would be crucial for understanding the molecule's stability and reactivity.
Nucleus Independent Chemical Shift (NICS) Calculations
There are no published NICS values for This compound . NICS calculations are a powerful tool for quantifying the aromaticity of cyclic systems, with negative values typically indicating aromaticity and positive values indicating antiaromaticity. nih.govmdpi.com
Anisotropy of the Induced Current Density (ACID) Plots
ACID plots for This compound have not been reported. These plots provide a visual representation of the induced ring currents in a magnetic field, offering qualitative insights into the aromatic and antiaromatic pathways within a molecule.
Delocalization Indices and Ring Current Analysis
A quantitative analysis of electron delocalization through delocalization indices and ring current calculations has not been performed for This compound , according to the reviewed sources.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not rigid. Rotations around single bonds and the flexibility of the five-membered dioxolane ring allow it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements, known as the global minimum, as well as other low-energy local minima. This is typically achieved by systematically rotating dihedral angles and calculating the potential energy of the resulting structures using quantum mechanical or molecular mechanics methods. The resulting potential energy surface reveals the relative stabilities of different conformers and the energy barriers between them.
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure or to aid in its identification.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical methods, particularly Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. This is typically done by first optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, such calculations would provide a theoretical spectrum that could be compared with an experimental one to confirm the connectivity and chemical environment of each atom. Discrepancies between predicted and experimental shifts can often highlight interesting electronic or conformational effects.
Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |
| C-4 | 128.5 | H-4 | 7.85 |
| C-5 | 121.0 | H-5 | 7.50 |
| C-6 | 130.2 | H-6 | 7.65 |
| C-7 | 115.8 | H-7 | 7.20 |
| C-8 | 185.3 | - | - |
| C-8a | 132.1 | - | - |
| C-10a | 150.5 | - | - |
| C-10b | 118.9 | - | - |
| C-2 | 102.4 | H-2 | 6.10 |
Note: The data in this table is illustrative and represents typical values for similar chemical environments. Actual values would need to be calculated using appropriate quantum chemical methods.
Theoretical UV-Vis Absorption Spectra Calculations
The color and photophysical properties of a molecule are determined by its electronic transitions, which can be probed by UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) is a widely used method for calculating the excited states of molecules and predicting their UV-Vis absorption spectra. The calculation provides information about the wavelength of maximum absorption (λmax) and the intensity of the transition (oscillator strength).
For this compound, TD-DFT calculations could predict the electronic transitions responsible for its absorption in the UV-Vis region. This would involve identifying the molecular orbitals involved in the transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 342 | 0.25 | HOMO → LUMO |
| S₀ → S₂ | 298 | 0.18 | HOMO-1 → LUMO |
| S₀ → S₃ | 255 | 0.45 | HOMO → LUMO+1 |
Note: The data in this table is illustrative and represents a hypothetical outcome of TD-DFT calculations.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction and thus its rate.
For this compound, computational studies could explore a variety of potential reactions. For example, the hydrolysis of the dioxolane ring or nucleophilic addition to the ketone carbonyl group could be investigated. Calculations would involve locating the transition state structure for the reaction of interest and calculating its energy relative to the reactants. This would provide a detailed, step-by-step picture of how the reaction proceeds at a molecular level.
Exploration of Advanced Material Applications
Optoelectronic Materials Development
The development of novel organic materials for optoelectronic devices is a rapidly advancing field. Fused heterocyclic compounds, in particular, have garnered significant attention due to their tunable electronic and photophysical properties.
The extended π-conjugated system inherent in the structure of 1,3,9-Trioxa-cyclopenta[a]naphthalen-8-one suggests its potential as a chromophore. The design of chromophores for specific light absorption and emission properties is crucial for applications in various optical and electronic devices. The absorption and emission characteristics of such compounds are governed by their molecular structure, including the nature of the heteroatoms and the extent of conjugation.
In similar fused heterocyclic systems, the introduction of heteroatoms such as oxygen can influence the intramolecular charge transfer (ICT) characteristics, which are fundamental to their photophysical behavior. The lone pairs of electrons on the oxygen atoms can participate in the π-system, affecting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals dictates the wavelengths of light absorbed and emitted by the molecule.
Theoretical studies on related oxygen-containing fused systems have shown that modifications to the molecular backbone can lead to significant shifts in the absorption and emission spectra. For instance, extending the conjugation or introducing electron-donating or electron-withdrawing groups at specific positions on the aromatic rings can be employed to tune the color of emitted light. While specific experimental data for this compound is not available, its rigid, planar structure is a desirable feature for a chromophore, as it can enhance fluorescence quantum yields by reducing non-radiative decay pathways.
Fused heterocyclic compounds are integral to the advancement of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In OLEDs, these materials can function as emitters, hosts, or charge-transporting layers. The efficiency and color purity of an OLED are highly dependent on the properties of the emissive layer. The rigid structure of compounds like this compound could contribute to high thermal stability, a critical factor for the longevity of OLED devices. Based on the performance of other oxygen-containing fused heterocycles, it is plausible that derivatives of this compound could be designed to exhibit blue, green, or red emission, which are the primary colors required for display applications.
In the context of organic solar cells, fused heterocyclic structures are often utilized as electron donor or acceptor materials in the active layer. The efficiency of a solar cell is largely determined by its ability to absorb sunlight and effectively convert it into electrical charge. The broad absorption spectra and appropriate energy level alignment of many fused heterocycles make them suitable candidates for this purpose. The planarity of the this compound framework could facilitate intermolecular π-π stacking, which is beneficial for charge transport within the active layer of a solar cell. Research on similar fused-ring systems has demonstrated that tuning the electronic properties through chemical modification can lead to significant improvements in power conversion efficiencies.
| Potential Application | Relevant Properties of Fused Heterocycles | Potential Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, thermal stability, tunable emission color. | Could serve as a stable, color-tunable emitter or host material. |
| Organic Solar Cells (OSCs) | Broad absorption in the solar spectrum, good charge carrier mobility. | Potential as a donor or acceptor material in the photoactive layer. |
Molecular Electronics and Device Integration
The field of molecular electronics aims to use individual molecules or nanoscale assemblies of molecules as active components in electronic devices. Fused heterocyclic compounds are promising candidates for such applications due to their defined structures and tunable electronic properties.
The design of molecular wires and switches is a fundamental aspect of molecular electronics. The extended π-system of this compound provides a potential pathway for charge delocalization, a key characteristic for molecular conductors. By functionalizing the core structure with appropriate terminal groups, it might be possible to create molecules that can be integrated into electronic circuits.
Furthermore, some fused heterocyclic compounds have been investigated for their potential in molecular memory devices. The ability of a molecule to exist in two or more stable or metastable states with different electrical conductivities can be exploited for data storage. While there is no direct evidence for such behavior in this compound, the presence of heteroatoms and the potential for redox activity are features that are often sought in the design of molecular memory elements.
Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a substrate. They provide a powerful method for modifying the chemical and physical properties of surfaces. Fused heterocyclic compounds can be designed with specific anchoring groups, such as thiols or silanes, that allow them to form well-ordered SAMs on surfaces like gold or silicon oxide.
The rigid and planar nature of this compound could promote the formation of densely packed and highly ordered monolayers. Such organized structures are crucial for creating well-defined interfaces in electronic devices. By modifying the terminal groups of the molecule, the surface properties, such as hydrophobicity or conductivity, could be precisely controlled. This functionalization is essential for applications ranging from preventing corrosion to acting as a dielectric layer in organic field-effect transistors (OFETs).
| Molecular Electronics Application | Design Considerations for Fused Heterocycles | Inferred Potential of this compound |
| Molecular Conductors | Extended π-conjugation, stable redox states. | The core structure could act as a molecular wire. |
| Molecular Memory | Bistable electronic states. | Potential for redox-based switching with functionalization. |
| Self-Assembled Monolayers (SAMs) | Anchoring groups, intermolecular interactions. | Could form ordered monolayers for surface modification. |
Advanced Pigment and Dye Science
The color of a substance is determined by its absorption of specific wavelengths of visible light. The extended conjugation in this compound is expected to result in absorption in the ultraviolet or visible region of the electromagnetic spectrum, making it a candidate for use as a pigment or dye.
The specific color and properties such as lightfastness and thermal stability are dictated by the molecular structure. The rigid, fused-ring system of this compound is likely to impart good thermal stability, which is a desirable characteristic for pigments used in high-temperature applications. The presence of oxygen heteroatoms can influence the photostability of the molecule, which is a critical factor for the longevity of a dye or pigment.
By introducing various substituents onto the aromatic backbone, the absorption properties, and therefore the color, of the compound could be fine-tuned. For example, the addition of electron-donating groups typically leads to a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups can cause a hypsochromic (blue) shift. This ability to tune the color through chemical modification is a key aspect of modern dye and pigment science. While the exact color of this compound is not documented in readily available literature, its structural motifs are found in various classes of synthetic dyes.
Structure-Color Relationship Investigations
The color of organic molecules is intrinsically linked to their electronic structure, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound and its derivatives, the absorption of light and, consequently, their color, would be highly dependent on the nature and position of substituents on the aromatic framework.
Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the naphthalene (B1677914) ring system is expected to modulate the HOMO-LUMO gap. This, in turn, would lead to shifts in the absorption and emission spectra. A systematic investigation into these relationships would be crucial for designing derivatives with specific, tunable colors.
Table 1: Predicted Spectroscopic Shifts in this compound Derivatives
| Substituent Type | Position on Naphthalene Ring | Predicted Effect on Absorption Maximum (λmax) | Predicted Color |
| Electron-Donating Group (e.g., -OCH₃, -NH₂) | Conjugated positions | Bathochromic shift (to longer wavelengths) | Yellow to Orange |
| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Conjugated positions | Hypsochromic shift (to shorter wavelengths) | Colorless to Pale Yellow |
Note: This table represents predicted trends based on established principles of physical organic chemistry, as specific experimental data for this compound is not currently available.
Photostability and Environmental Durability Studies
For any potential application in materials science, particularly in areas such as organic electronics or coatings, the photostability and environmental durability of a compound are of paramount importance. The rigid, fused-ring structure of this compound may confer a degree of inherent stability. However, exposure to ultraviolet (UV) radiation and atmospheric conditions could lead to degradation over time.
Research in this area would involve subjecting the compound to controlled environmental stressors, such as prolonged UV irradiation, humidity, and temperature cycling. The degradation pathways could then be elucidated using spectroscopic techniques. The introduction of stabilizing functional groups, such as hindered amine light stabilizers (HALS) or UV absorbers, could be explored to enhance the longevity of materials based on this scaffold.
Functionalization for Sensor Development (Chemosenors)
The development of chemosensors, molecules designed to detect specific analytes through a measurable signal, is a burgeoning field of research. The this compound scaffold could be a promising platform for the design of novel chemosensors, particularly fluorescent sensors, due to its fused aromatic system which is likely to exhibit fluorescence.
Functionalization of the core structure with specific recognition moieties would be the key strategy. These appended groups would be designed to selectively bind with target analytes, such as metal ions, anions, or biologically relevant molecules. This binding event would then trigger a change in the photophysical properties of the molecule, such as an enhancement or quenching of its fluorescence, or a noticeable color change.
Table 2: Potential Functionalization Strategies for Chemosensor Development
| Target Analyte | Proposed Functional Group | Principle of Detection |
| Metal Cations (e.g., Cu²⁺, Fe³⁺) | Crown ether or aza-crown ether | Chelation-induced fluorescence quenching or enhancement |
| Anions (e.g., F⁻, CN⁻) | Urea or thiourea derivatives | Anion binding leading to a change in intramolecular charge transfer |
| Biothiols (e.g., Cysteine) | Michael acceptor (e.g., α,β-unsaturated ketone) | Nucleophilic addition causing a disruption of the π-system and a change in fluorescence |
Note: This table outlines potential research directions for the development of chemosensors based on the this compound scaffold. The successful implementation would require significant synthetic and analytical investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
